molecular formula C14H10F3NO B6289170 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide CAS No. 91748-20-8

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

Cat. No. B6289170
CAS RN: 91748-20-8
M. Wt: 265.23 g/mol
InChI Key: IPDRRTURNBKLIH-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide is a chemical compound that is part of the trifluoromethylbenzenes class of organic compounds . These compounds are characterized by a benzene ring substituted with one or more trifluoromethyl groups . Trifluoromethylbenzenes are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethyl compounds has seen significant advancements in recent years . The incorporation of a trifluoromethyl group into organic motifs has been achieved through various methods, including transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of 4’-(Trifluoromethyl)-1,1’-biphenyl-2-carboxamide is characterized by the presence of a trifluoromethyl group and a biphenyl group. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Trifluoromethyl compounds are known for their reactivity. They can undergo various reactions, including transition metal-mediated trifluoromethylation reactions . The trifluoromethyl group can be introduced into other molecules through different synthetic methods, such as an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Scientific Research Applications

  • Synthesis and Crystallography : Compounds structurally related to 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide have been synthesized and characterized using X-ray crystallography, revealing their stable packing through intermolecular hydrogen bonds (Zhong et al., 2010).

  • Inhibition of Transcription Factors : Derivatives of 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, have been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, important in various cellular processes (Palanki et al., 2000).

  • Trifluoromethylated Analogues Synthesis : Research into the synthesis of trifluoromethylated analogues of dihydroorotic acid, employing 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, has been reported. These compounds are potential intermediates for pharmaceutical and agrochemical products (Sukach et al., 2015).

  • Optical and Dielectric Properties : Studies on multifluorinated polyimides, incorporating trifluoromethyl-substituted aromatic diamines, have demonstrated excellent solubility, thermal stability, and low dielectric constants, making them valuable in electronics and optics (Tao et al., 2009).

  • Fluorinated Pyrazoles Synthesis : The direct trifluoromethylation of dicarbonyl compounds has been explored, leading to fluorinated pyrazoles, which are significant in medicinal chemistry due to their diverse biological activities (Ohtsuka et al., 2012).

  • Luminescent Properties : Research on 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides revealed significant luminescent properties, particularly in the blue region, suggesting potential applications in optoelectronics and fluorescence-based technologies (Novanna et al., 2020).

  • Antitumor Activity : The synthesis and antitumor activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide have been investigated, demonstrating its potential as an anticancer agent (Ji et al., 2018).

  • Fluorescent Labeling Reagents : 4-Trifluoromethyl-substituted coumarin derivatives have been synthesized as potential fluorescent labeling reagents for proteins, demonstrating unique fluorescence properties (Corrie et al., 2000).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRRTURNBKLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580632
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91748-20-8
Record name (1,1'-Biphenyl)-2-carboxamide, 4'-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091748208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA3WHT6PWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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